

# 4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline

## CAS 1020253-07-9 characterization

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### Compound of Interest

Compound Name: 4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline

Cat. No.: B1440508

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An In-depth Technical Guide to the Physicochemical Characterization of **4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline** (CAS 1020253-07-9)

## Authored by: A Senior Application Scientist

### Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological importance.<sup>[1]</sup> First isolated from coal tar in 1834, quinoline derivatives have become indispensable in medicinal chemistry, leading to the development of drugs for a wide array of diseases, including malaria (e.g., Chloroquine), cancer, and bacterial infections.<sup>[2][3]</sup> The incorporation of a trifluoromethyl (-CF<sub>3</sub>) group, as seen in **4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline**, is a common strategy in modern drug design. The -CF<sub>3</sub> group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.<sup>[4]</sup>

This guide provides a comprehensive framework for the full physicochemical characterization of **4-(Pyrrolidin-1-YL)-8-(trifluoromethyl)quinoline**. As a synthetic building block, rigorous structural confirmation and purity assessment are paramount before its use in drug development pipelines or further chemical synthesis.<sup>[5]</sup> We will detail the requisite analytical techniques, the rationale behind their application, and the expected outcomes, providing

researchers with a self-validating system for confirming the identity and quality of this compound.

## Core Physicochemical Properties

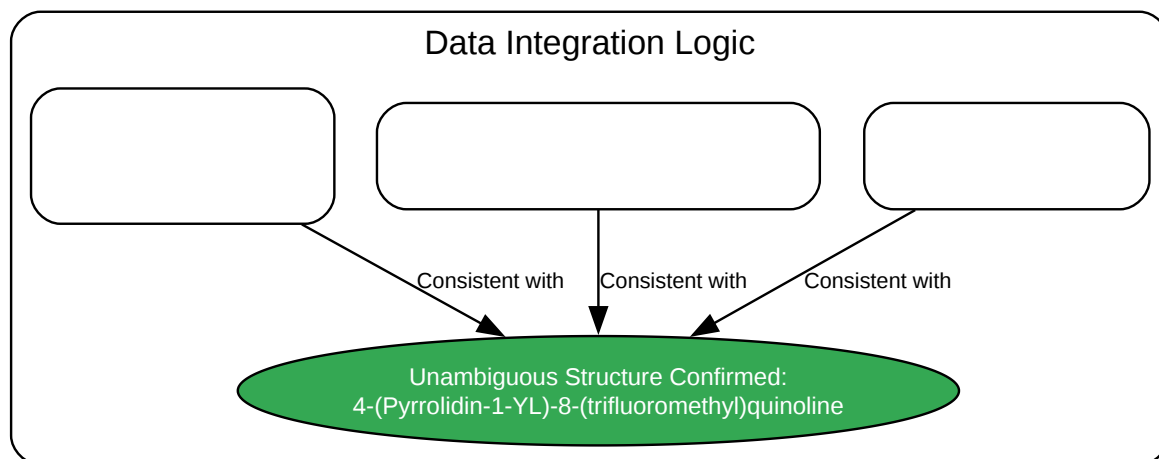
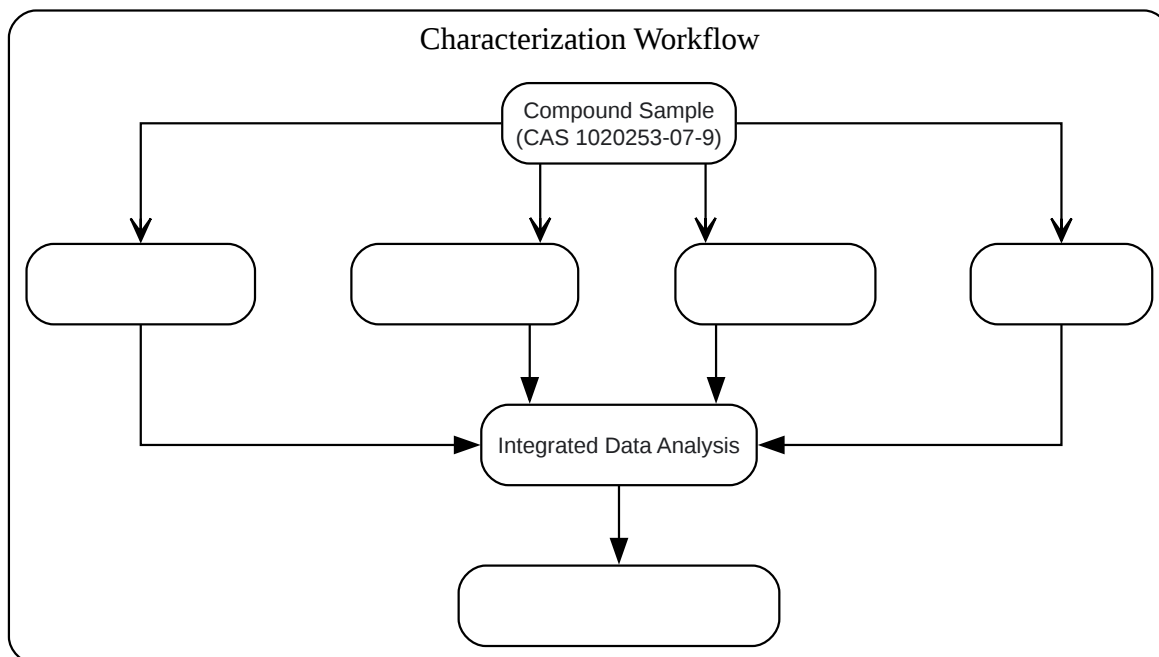
The initial step in characterizing any chemical entity is to confirm its fundamental properties. These data serve as the primary identifiers and are crucial for handling, formulation, and regulatory documentation.

Property	Value	Source
CAS Number	1020253-07-9	[6][7]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> F <sub>3</sub> N <sub>2</sub>	[8]
Molecular Weight	266.26 g/mol	[8]
Purity	Commercially available at ≥95% or ≥98%	[5][6]
Appearance	Not publicly documented; typically an off-white to yellow solid	N/A
Melting Point	Not publicly documented; essential for purity assessment	N/A
Solubility	Not publicly documented; critical for solvent selection in analysis and reactions	N/A

## Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of the molecule requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

## Workflow for Structural Elucidation



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